N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide
Description
N-(2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 8, an ethyl linker at position 2, and a thiophen-2-yl acetamide moiety. Imidazo[1,2-a]pyridines are pharmacologically significant scaffolds, exemplified by drugs like Zolpidem and Alpidem, which target GABA receptors .
The compound’s synthesis likely involves:
Formation of the imidazo[1,2-a]pyridine core via cyclization.
Introduction of the ethyl linker through alkylation or coupling.
Attachment of the thiophen-2-yl acetamide via Suzuki-Miyaura cross-coupling or nucleophilic substitution .
Properties
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-12-4-2-8-19-11-13(18-16(12)19)6-7-17-15(20)10-14-5-3-9-21-14/h2-5,8-9,11H,6-7,10H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVWACALSUQJMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNC(=O)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation. This approach is advantageous due to its simplicity, high yield, and environmentally benign nature .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve the use of solid support catalysts such as Al2O3 and TiCl4. These methods are designed to optimize yield and reduce waste, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by polar organic solvents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Polar organic solvents, α-haloketones.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound is known to act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions result in various biological effects, including the inhibition of cell proliferation and modulation of neurotransmitter activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The table below compares the target compound with structurally related imidazoheterocycles:
Key Comparative Analyses
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Bulky substituents like adamantane () or pyridine () improve resistance to cytochrome P450 oxidation compared to the target compound’s simpler ethyl-thiophene chain.
- Solubility : The acetamide group in the target compound improves solubility (~2.5 mg/mL predicted) versus Schiff base derivatives (e.g., ), which may precipitate due to reduced polarity.
Biological Activity
N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-tubercular activities, supported by data from various studies.
Chemical Structure and Properties
The compound's IUPAC name is 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanethioamide. Its molecular formula is , with a molecular weight of 209.28 g/mol. The structural formula can be represented as follows:
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives containing thiophene moieties have shown enhanced potency against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The preliminary results indicated that these compounds had comparable or superior activity compared to standard antibiotics.
| Compound | Activity Against | Reference |
|---|---|---|
| Derivative 5a | Staphylococcus aureus | |
| Derivative 5b | Staphylococcus epidermidis |
Anticancer Activity
In vitro studies have evaluated the anticancer potential of related compounds. For example, a series of thiourea derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The most active compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .
Anti-tubercular Activity
The anti-tubercular activity of similar compounds has also been explored. A study focusing on substituted derivatives reported significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for the most effective compounds . These findings suggest that modifications in the structure can enhance the efficacy against tuberculosis.
The biological activity of this compound and its derivatives is thought to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Compounds may interfere with bacterial DNA replication.
- Induction of Apoptosis : In cancer cells, certain derivatives have been shown to induce apoptotic pathways leading to cell death.
- Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit enzymes critical for the survival of pathogens like Mycobacterium tuberculosis.
Q & A
Basic: What are the key steps and challenges in synthesizing N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide?
Methodological Answer:
- Core Synthesis Steps :
- Imidazo[1,2-a]pyridine Core Formation : Cyclization of 8-methylimidazo[1,2-a]pyridine precursors under reflux with catalysts like Pd(OAc)₂ (common for heterocyclic systems) .
- Ethyl Linker Introduction : Alkylation of the imidazo[1,2-a]pyridine-2-position using bromoethylamine or similar reagents in DMF at 80–100°C .
- Acetamide Coupling : React the ethylamine intermediate with 2-(thiophen-2-yl)acetic acid via EDC/HOBt-mediated amidation in dichloromethane .
- Key Challenges :
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients; >95% purity required for biological assays .
Advanced: How can conflicting bioactivity data across studies be systematically addressed?
Methodological Answer:
- Root-Cause Analysis :
- Assay Variability : Compare protocols (e.g., cell lines, incubation times). For example, antifungal activity discrepancies may arise from differences in fungal strains (e.g., C. albicans vs. A. flavus) .
- Structural Analog Interference : Test metabolites or degradation products (via LC-MS) to rule off-target effects .
- Resolution Strategies :
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) to thiophene to enhance stability and activity .
Advanced: What mechanistic insights guide the design of structure-activity relationship (SAR) studies?
Methodological Answer:
- Targeted Modifications :
- Experimental Validation :
Advanced: How can reaction conditions be optimized to resolve low yields in large-scale synthesis?
Methodological Answer:
- Parameter Screening :
- Scale-Up Adjustments :
- Solvent Switch : Replace DMF with toluene/water biphasic systems for easier product isolation .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer .
Basic: What biological targets are most relevant for this compound?
Methodological Answer:
- Primary Targets :
- Screening Workflow :
Advanced: How do solvent polarity and pH influence the compound’s stability?
Methodological Answer:
- Stability Studies :
- Mitigation Strategies :
- Lyophilization : Store as lyophilized powder to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
